molecular formula C15H19N3O3 B2882807 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid CAS No. 860644-61-7

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid

Cat. No.: B2882807
CAS No.: 860644-61-7
M. Wt: 289.335
InChI Key: UCVBGNHJAPDQOM-UHFFFAOYSA-N
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Description

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is a complex organic compound featuring a triazole ring, a tert-butyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. Catalysts such as palladium or platinum may be employed to facilitate specific steps, and advanced purification techniques like crystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can modify the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups .

Scientific Research Applications

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, altering their activity. The phenyl and tert-butyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is unique due to its combination of a triazole ring with tert-butyl and phenyl groups, providing distinct chemical and physical properties that are not found in the similar compounds listed above .

Biological Activity

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C17H23N3O3\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}_3

This structure features a triazole ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 0.25 µg/mL
Escherichia coli0.5 - 1.0 µg/mL
Pseudomonas aeruginosa0.25 - 0.5 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)10.0

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . This suggests that the triazole derivative may be a promising lead for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Experimental models indicate that it can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6:

Cytokine Effect
TNF-alphaDecreased by 40%
IL-6Decreased by 35%

These results highlight the compound's potential use in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses and cancer progression.
  • Oxidative Stress Modulation : The compound appears to influence oxidative stress pathways, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including this compound revealed that it exhibited superior activity against MRSA compared to traditional antibiotics like vancomycin. This positions it as a potential alternative in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Properties

In a comparative study involving various triazole derivatives, this compound was found to be one of the most effective in inhibiting proliferation in breast and lung cancer cell lines. Its mechanism was linked to apoptosis induction via mitochondrial pathways .

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-16-17(9-13(19)20)14(21)18(10)12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBGNHJAPDQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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